![molecular formula C18H18N2O2S B4409828 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B4409828.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 has shown promising results in the treatment of B-cell malignancies.
作用機序
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide blocks this signaling pathway, leading to the suppression of B-cell activation and proliferation. This ultimately results in the induction of apoptosis in B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important, as it reduces the risk of off-target effects and toxicity. In addition, this compound has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like any other drug, this compound has its limitations. One limitation is its potential for drug resistance, which can arise due to mutations in the BTK gene. Another limitation is its potential for off-target effects, which can lead to toxicity.
将来の方向性
There are several future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide as a therapeutic agent. One direction is the combination of this compound with other agents, such as monoclonal antibodies, to enhance its therapeutic efficacy. Another direction is the development of this compound analogs with improved pharmacokinetic properties and selectivity. Finally, the use of this compound in combination with other targeted therapies, such as PI3K inhibitors, is an area of active research.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Preclinical studies have shown that this compound inhibits BTK activity and induces apoptosis in B-cells, leading to the suppression of tumor growth.
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxy-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-6-5-8-13(16(11)22-2)17(21)20-18-14(10-19)12-7-3-4-9-15(12)23-18/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLVGHRXBRWZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。